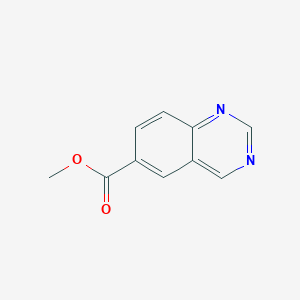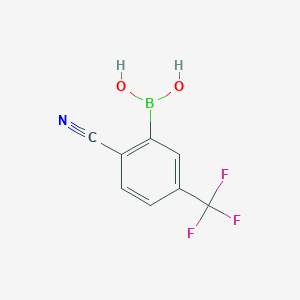
2-Cyano-5-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
“2-Cyano-5-(trifluoromethyl)phenylboronic acid” is a chemical compound with the molecular formula C8H5BF3NO2 . It is used in various chemical reactions and has a molecular weight of 214.94 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a cyano group at the 2nd position and a trifluoromethyl group at the 5th position .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . The introduction of the -OCF3 group influences the acidity of similar compounds, depending on the position of a substituent .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Cyano-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
As an organoboron reagent, it is generally considered to be stable and readily prepared . Its ADME properties and impact on bioavailability would depend on the specific conditions of its use, including factors such as the presence of other reagents and the reaction environment .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to the broad application of the SM coupling reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions, such as temperature and pH, as well as the presence of other reagents . The compound is generally considered to be environmentally benign .
Biochemische Analyse
Biochemical Properties
2-Cyano-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound acts as a boron reagent, which interacts with palladium catalysts to facilitate the transmetalation step of the coupling reaction . The presence of the cyano and trifluoromethyl groups enhances the reactivity and stability of the boronic acid, making it a valuable reagent in synthetic chemistry.
In addition to its role in synthetic chemistry, this compound has been studied for its interactions with various enzymes and proteins. For instance, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. This inhibition is primarily due to the boronic acid moiety, which forms a reversible covalent bond with the serine residue in the active site of the protease .
Cellular Effects
The effects of this compound on cellular processes have been investigated in various cell types. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling pathways, leading to altered phosphorylation states of downstream targets . This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Furthermore, this compound has been observed to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways. This inhibition can lead to changes in metabolite levels and metabolic flux, ultimately affecting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, the boronic acid moiety can form a reversible covalent bond with the active site serine residue of proteases, inhibiting their activity . Additionally, the cyano and trifluoromethyl groups can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, further stabilizing the binding of the compound to its target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is generally stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been shown to cause sustained inhibition of target enzymes, leading to prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in the liver and kidneys . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit enzymes such as proteases and kinases, affecting metabolic flux and metabolite levels . Additionally, it can interact with cofactors such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), influencing cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression . Additionally, the compound can be targeted to the mitochondria, affecting mitochondrial function and cellular energy production .
Eigenschaften
IUPAC Name |
[2-cyano-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGZUORHRHHHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1430858.png)
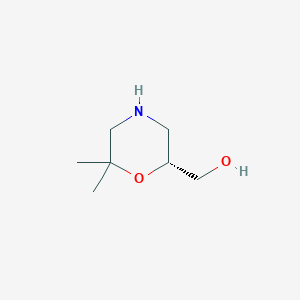
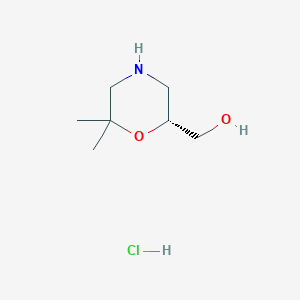
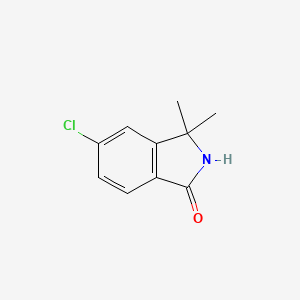
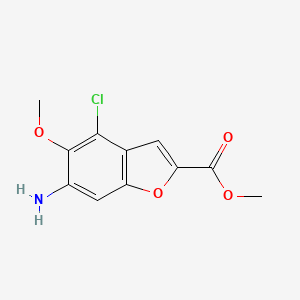
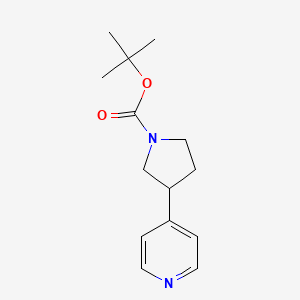

![Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1430870.png)
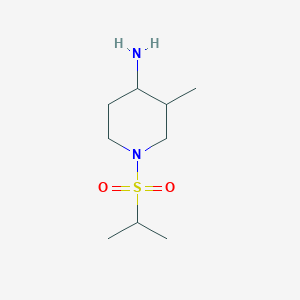
![2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B1430874.png)

